![molecular formula C16H14N2O4 B2763101 2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 851411-76-2](/img/structure/B2763101.png)

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

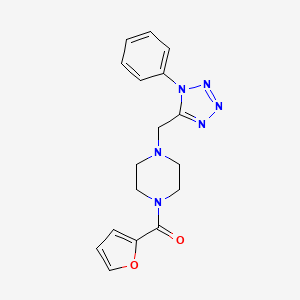

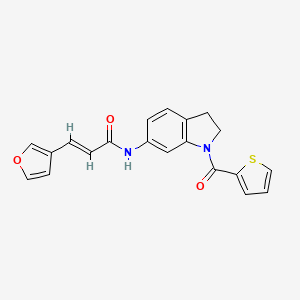

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound exhibits significant antibacterial activity against gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. Researchers synthesized this compound using two methodologies, involving the Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin. Notably, it outperformed standard drugs in inhibiting bacterial growth .

Antifungal Activity

In addition to its antibacterial effects, “2-methoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide” also demonstrates appreciable antifungal activity. It effectively inhibits the growth of Aspergillus niger and Candida albicans .

Antioxidant Potential

While not directly related to infectious diseases, the compound’s antioxidant potential is noteworthy. It scavenges free radicals, making it a valuable candidate for further exploration in antioxidant therapies .

Anti-HIV Activity (Indole Derivatives)

Indole derivatives, which share structural similarities with our compound, have been investigated for their anti-HIV properties. Although not directly tested for HIV inhibition, the compound’s indole moiety suggests potential in this area .

Medicinal Chemistry Building Block

The compound’s unique structure, including the hindered amine motif, makes it a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers have traditionally found it challenging to access, but its potential as a building block for drug candidates is promising .

Other Biological Activities

While not explicitly studied for these effects, the broader class of 2H-chromen-2-ones (coumarins) has demonstrated various biological activities, including anti-inflammatory, anticoagulant, and antitumor properties. The presence of the 2H-chromen-2-one nucleus in drug candidates targeting topoisomerase II and tyrosine kinase further highlights its versatility .

Propiedades

IUPAC Name |

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-9-7-12(17-13(19)8-21-2)18-15-10-5-3-4-6-11(10)22-16(20)14(9)15/h3-7H,8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMXJIQAASRPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)

![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)

![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)